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Compound of Interest

Compound Name: 2-(Piperidin-1-yl)isonicotinonitrile

Cat. No.: B1582299 Get Quote

An In-Depth Technical Guide to 2-(Piperidin-1-yl)isonicotinonitrile: Synthesis,

Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(piperidin-1-
yl)isonicotinonitrile, a heterocyclic building block of significant interest to researchers and

professionals in drug development. We will delve into its chemical identity, synthesis,

characterization, and its strategic application as a key intermediate in the creation of novel

therapeutic agents. The narrative is grounded in established chemical principles and supported

by authoritative sources to ensure scientific integrity and practical utility.

Introduction: A Scaffold of Pharmaceutical
Importance
2-(Piperidin-1-yl)isonicotinonitrile, a molecule featuring both a saturated piperidine ring and

an aromatic pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] The

pyridine ring is a fundamental component in numerous pharmaceuticals, valued for its ability to

modulate pharmacological activity and enhance binding to biological targets.[1][2] Similarly, the

piperidine moiety is one of the most vital synthetic fragments for drug design, present in a wide

array of pharmaceuticals and natural alkaloids.[3] The fusion of these two scaffolds in 2-
(piperidin-1-yl)isonicotinonitrile creates a versatile platform for developing novel

compounds, particularly in the fields of oncology and neuroscience.[4]
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The formal IUPAC name for this compound is 2-(piperidin-1-yl)pyridine-4-carbonitrile.[5][6] It is

also commonly referred to by synonyms such as 2-piperidinoisonicotinonitrile and 4-cyano-2-

(piperidin-1-yl)pyridine.[6][7]

Physicochemical and Structural Characteristics
A precise understanding of a compound's properties is fundamental to its application in

research and development. The key identifiers and physicochemical data for 2-(piperidin-1-
yl)isonicotinonitrile are summarized below.

Property Value Source

IUPAC Name
2-(piperidin-1-yl)pyridine-4-

carbonitrile
[5][6]

CAS Number 127680-89-1 [5][7]

Molecular Formula C₁₁H₁₃N₃ [5][7]

Molecular Weight 187.24 g/mol [6][7]

Melting Point 55 °C [7]

Boiling Point 153 °C [7]

Canonical SMILES
N#CC1=CC=NC(N2CCCCC2)

=C1
[5]

InChI Key
RCMZEWFYJLACAL-

UHFFFAOYSA-N
[5]

Below is a 2D structural representation of the molecule, generated using the DOT language.

Caption: 2D structure of 2-(piperidin-1-yl)isonicotinonitrile.

Synthesis and Mechanism
The synthesis of 2-(piperidin-1-yl)isonicotinonitrile is typically achieved via a nucleophilic

aromatic substitution (SNAr) reaction. This well-established pathway involves the displacement
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of a suitable leaving group, such as a halogen, from the pyridine ring by the nucleophilic

piperidine.

General Synthesis Workflow
The logical flow for the synthesis begins with readily available starting materials, proceeds

through the core SNAr reaction, and concludes with product purification and characterization.

Synthesis Workflow

Starting Materials:
- 2-Chloroisonicotinonitrile

- Piperidine
- Base (e.g., K₂CO₃)
- Solvent (e.g., DMF)

Nucleophilic Aromatic Substitution (SNAr)

Combine and heat

Aqueous Workup
(Extraction with organic solvent)

Cool and quench

Purification
(Column Chromatography or Recrystallization)

Isolate crude product

Product Characterization
(NMR, MS, IR)

Pure 2-(Piperidin-1-yl)isonicotinonitrile

Click to download full resolution via product page
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Caption: General workflow for the synthesis of 2-(piperidin-1-yl)isonicotinonitrile.

Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis.

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and

reflux condenser, add 2-chloroisonicotinonitrile (1.38 g, 10 mmol), potassium carbonate (2.76

g, 20 mmol), and dimethylformamide (DMF, 30 mL).

Reaction Initiation: Add piperidine (1.02 g, 12 mmol) to the stirring suspension at room

temperature.

Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100

mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to afford the pure title compound.

Mechanistic Rationale
The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine ring

nitrogen and the nitrile group (-CN) at the 4-position. These groups stabilize the negative

charge of the intermediate Meisenheimer complex, which forms upon the nucleophilic attack of

piperidine at the C2 position. The subsequent loss of the chloride leaving group restores the

aromaticity of the pyridine ring, yielding the final product. The use of a non-nucleophilic base

like potassium carbonate is crucial to neutralize the HCl generated in situ, driving the reaction

to completion.
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Spectroscopic Characterization
Unambiguous characterization of the synthesized compound is essential for quality control and

regulatory purposes. The expected spectroscopic data are as follows:

¹H NMR: Signals corresponding to the protons on the pyridine ring would appear in the

aromatic region (δ 7.0-8.5 ppm). The protons of the piperidine ring would appear in the

aliphatic region (δ 1.5-3.5 ppm), with distinct chemical shifts for the protons alpha and

beta/gamma to the nitrogen.

¹³C NMR: Resonances for the pyridine and piperidine carbons would be observed, along with

a characteristic signal for the nitrile carbon (δ ~118 ppm).

IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of

the C≡N stretch of the nitrile group. C-N and C-H stretching vibrations will also be present.

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 187.11,

corresponding to the molecular formula C₁₁H₁₃N₃.

Applications in Drug Discovery and Development
2-(Piperidin-1-yl)isonicotinonitrile serves as a valuable intermediate for synthesizing more

complex molecules with therapeutic potential.[4] Its structure is particularly suited for targeting

enzymes and receptors implicated in various diseases.

Scaffold for Kinase Inhibitors
The piperidine-pyridine core is a privileged structure in the development of kinase inhibitors.[4]

[8] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer.

The piperidine ring can be tailored to fit into hydrophobic pockets of kinase active sites, while

the pyridine nitrogen can form crucial hydrogen bonds with key amino acid residues, enhancing

binding affinity and selectivity.[8]

Intermediate for CNS-Active Agents
The piperidine moiety is frequently found in drugs that target the Central Nervous System

(CNS).[9] Its physicochemical properties can facilitate penetration of the blood-brain barrier. By

modifying the nitrile group or the pyridine ring of 2-(piperidin-1-yl)isonicotinonitrile, medicinal
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chemists can synthesize libraries of compounds for screening against CNS targets, such as

receptors and enzymes involved in neurological disorders.[4][9]

The diagram below illustrates the role of this compound as a versatile starting point for creating

diverse molecular libraries.

2-(Piperidin-1-yl)isonicotinonitrile
(Core Scaffold)

Modification of Nitrile Group
(e.g., reduction to amine,
hydrolysis to acid/amide)

Substitution on Pyridine Ring
(e.g., further functionalization)

Substitution on Piperidine Ring
(less common, requires synthesis from

substituted piperidine)

Amine/Amide Library
(CNS Targets)

Carboxylic Acid Library
(Metabolic Targets)

Substituted Pyridine Library
(Kinase Inhibitors)

Click to download full resolution via product page

Caption: Strategic diversification from the core 2-(piperidin-1-yl)isonicotinonitrile scaffold.

Protocol: In Vitro Kinase Inhibition Assay
To assess the potential of a derivative synthesized from 2-(piperidin-1-yl)isonicotinonitrile, a

standard in vitro kinase assay can be performed.

Assay Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1

mM EGTA, 0.01% Brij-35).

Compound Dilution: Prepare a serial dilution of the test compound (e.g., starting from 100

µM) in DMSO.

Reaction Mixture: In a 96-well plate, add the kinase, the fluorescently-labeled peptide

substrate, and the test compound to the kinase buffer.

Initiation: Initiate the reaction by adding ATP. The final volume should be ~25 µL.
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Incubation: Incubate the plate at room temperature for 60-90 minutes.

Termination: Stop the reaction by adding a termination buffer containing EDTA.

Detection: Measure the amount of phosphorylated and unphosphorylated substrate using a

suitable microplate reader.

Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling
According to safety data, 2-(piperidin-1-yl)isonicotinonitrile is classified as harmful and an

irritant (GHS07 pictogram).[5] It is known to cause skin irritation (Hazard Statement H315).[5]

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust,

fumes, or vapors.[5]

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[4]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
2-(Piperidin-1-yl)isonicotinonitrile is a synthetically accessible and highly versatile

heterocyclic compound. Its unique combination of the piperidine and functionalized pyridine

scaffolds makes it a valuable building block for the synthesis of compound libraries aimed at

discovering novel therapeutics. A thorough understanding of its synthesis, properties, and

potential applications, as detailed in this guide, empowers researchers to effectively leverage

this molecule in their drug discovery programs, particularly in the pursuit of new kinase

inhibitors and CNS-active agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(Piperidin-1-yl)isonicotinonitrile | 127680-89-1 | Benchchem [benchchem.com]

2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme
Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nlm.nih.gov]

4. 2-(Piperidin-1-yl)isonicotinonitrile [myskinrecipes.com]

5. fluorochem.co.uk [fluorochem.co.uk]

6. Page loading... [guidechem.com]

7. 2-Piperidinoisonicotinonitrile | C11H13N3 - BuyersGuideChem [buyersguidechem.com]

8. Buy 4-Pyridin-4-ylpiperidine-4-carbonitrile | 756452-70-7 [smolecule.com]

9. 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride | 1353951-89-9 | Benchchem
[benchchem.com]

To cite this document: BenchChem. [2-(Piperidin-1-yl)isonicotinonitrile IUPAC name].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582299#2-piperidin-1-yl-isonicotinonitrile-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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